

Application Notes and Protocols: Foy-251 for Inhibiting TMPRSS2 in Lung Cells

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Compound of Interest

Compound Name: Foy-251

Cat. No.: B147497

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Introduction

Foy-251, also known as nafamostat mesylate, is a potent, broad-spectrum serine protease inhibitor.[1][2] It has garnered significant interest for its ability to inhibit Transmembrane Protease, Serine 2 (TMPRSS2), a crucial host cell factor for the entry of various respiratory viruses, including SARS-CoV-2, into lung cells.[3][4][5][6] TMPRSS2 is responsible for priming the viral spike (S) protein, a necessary step for the fusion of viral and cellular membranes.[4][6] By blocking the enzymatic activity of TMPRSS2, **Foy-251** effectively prevents viral entry and subsequent replication in lung epithelial cells.[3][7][8] These application notes provide detailed protocols for evaluating the inhibitory activity of **Foy-251** against TMPRSS2 in both enzymatic and cell-based assays.

Mechanism of Action

Foy-251 acts as a slow tight-binding inhibitor of serine proteases, including TMPRSS2.[1] It forms a covalent bond with the serine residue in the active site of the protease, leading to its inactivation.[9] This inhibition of TMPRSS2 prevents the proteolytic cleavage of the viral S protein, thereby blocking the conformational changes required for membrane fusion and viral entry into lung cells.[4][6] Molecular docking and simulation studies have elucidated the specific interactions between nafamostat and the active site of TMPRSS2, highlighting its high affinity and inhibitory potential.[4]

Data Presentation

In Vitro Efficacy of Foy-251 (Nafamostat Mesylate)

The inhibitory potency of **Foy-251** against TMPRSS2 has been quantified in various assays. The following tables summarize the key quantitative data from published studies.

Table 1: Inhibition of Recombinant Human TMPRSS2 Enzymatic Activity

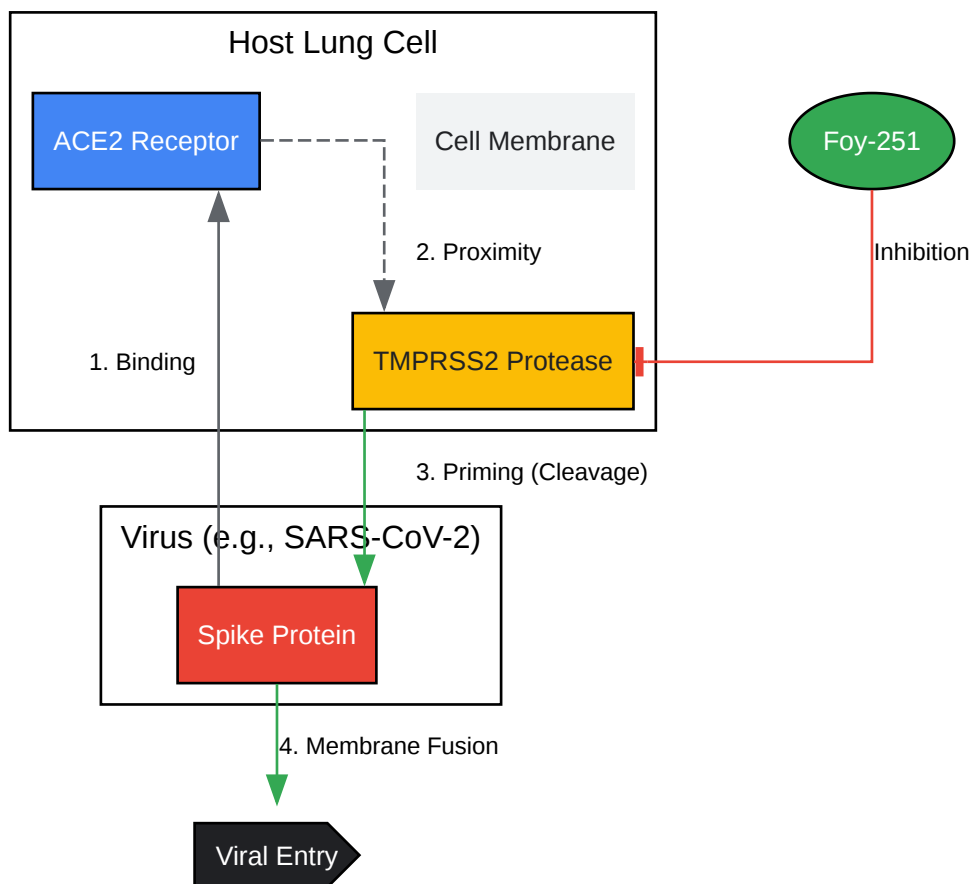
Inhibitor	IC50 (nM)	Assay Type	Source
Foy-251 (Nafamostat)	0.27	Fluorogenic Biochemical Assay	[2][10]
Camostat	6.2	Fluorogenic Biochemical Assay	[2][10]
Gabexate	130	Fluorogenic Biochemical Assay	[2][10]

Table 2: Inhibition of Viral Entry in Lung Cells

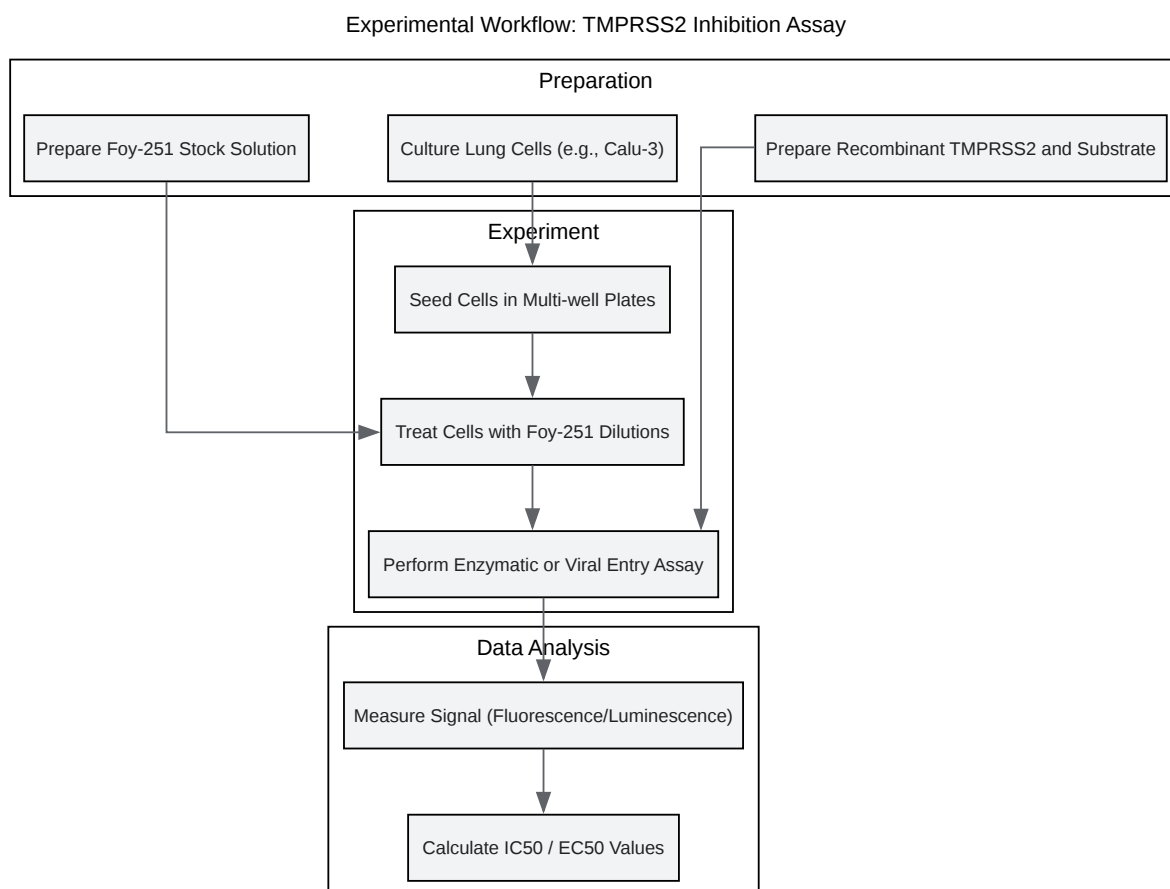
Inhibitor	EC50 (nM)	Cell Line	Virus/Pseudovirus	Source
Foy-251 (Nafamostat)	~10	Calu-3	SARS-CoV-2	[11]
Foy-251 (Nafamostat)	1-10	Calu-3	MERS-CoV	[7]
Camostat Mesylate (active metabolite, FOY-251)	178	Calu-3	SARS-CoV-2	[9]

Signaling Pathway and Experimental Workflow Visualizations

Viral Entry and Inhibition by Foy-251

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Caption: Mechanism of viral entry and TMPRSS2 inhibition by **Foy-251**.



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Caption: General experimental workflow for assessing TMPRSS2 inhibition.

Experimental Protocols

Preparation of Foy-251 (Nafamostat Mesylate) Stock Solution

Materials:

- **Foy-251** (Nafamostat mesylate) powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile, nuclease-free microcentrifuge tubes

Protocol:

- To prepare a 10 mM stock solution, dissolve 5.4 mg of **Foy-251** powder in 1 mL of DMSO.
- Vortex briefly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for long-term storage.

In Vitro TMPRSS2 Enzymatic Inhibition Assay

This protocol is adapted from established fluorogenic assays for TMPRSS2 activity.^{[3][4]}

Materials:

- Recombinant human TMPRSS2 protein
- Fluorogenic peptide substrate: Boc-Gln-Ala-Arg-AMC
- Assay buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20
- **Foy-251** stock solution (10 mM in DMSO)
- 384-well black plates
- Fluorescence plate reader

Protocol:

- Prepare Reagents:

- Dilute the recombinant TMPRSS2 in assay buffer to the desired working concentration.
- Prepare a working solution of the fluorogenic substrate in assay buffer.
- Prepare serial dilutions of **Foy-251** in assay buffer, starting from the stock solution. Include a DMSO-only control.
- Assay Procedure:
 - Add the **Foy-251** dilutions (or DMSO control) to the wells of the 384-well plate.
 - Add the diluted recombinant TMPRSS2 to each well.
 - Incubate at room temperature for 30 minutes to allow for inhibitor binding.
 - Initiate the reaction by adding the fluorogenic substrate to each well.
- Measurement:
 - Immediately measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 440 nm.
 - Continue to monitor the fluorescence at regular intervals for 60 minutes.
- Data Analysis:
 - Calculate the rate of reaction for each concentration of **Foy-251**.
 - Normalize the data to the DMSO control.
 - Plot the percent inhibition against the logarithm of the **Foy-251** concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Viral Entry Inhibition Assay (Pseudovirus)

This protocol describes the use of a pseudovirus system to assess the inhibition of TMPRSS2-mediated viral entry in Calu-3 lung cells.

Materials:

- Calu-3 human lung adenocarcinoma cells
- Complete cell culture medium (e.g., MEM supplemented with 10% FBS and 1% penicillin-streptomycin)
- SARS-CoV-2 Spike-pseudotyped lentiviral or VSV particles expressing a reporter gene (e.g., luciferase or GFP)
- **Foy-251** stock solution (10 mM in DMSO)
- 96-well white, flat-bottom cell culture plates (for luciferase assay)
- Luciferase assay reagent
- Luminometer

Protocol:

- Cell Seeding:
 - The day before the experiment, seed Calu-3 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
- Compound Treatment:
 - Prepare serial dilutions of **Foy-251** in complete cell culture medium.
 - Remove the old medium from the cells and add the medium containing the desired concentrations of **Foy-251**.
 - Incubate the cells at 37°C in a 5% CO₂ incubator for 1-2 hours.
- Infection:
 - Add the pseudovirus to each well at a pre-determined multiplicity of infection (MOI).
 - Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
- Measurement (Luciferase Assay):

- After the incubation period, remove the medium from the wells.
- Add luciferase assay reagent to each well according to the manufacturer's instructions.
- Measure the luminescence using a plate luminometer.
- Data Analysis:
 - Normalize the luminescence readings to the vehicle control (cells treated with DMSO and infected with pseudovirus).
 - Plot the percentage of inhibition against the logarithm of the **Foy-251** concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

Foy-251 (nafamostat mesylate) is a highly potent inhibitor of TMPRSS2, a key host factor for the entry of SARS-CoV-2 and other respiratory viruses into lung cells. The protocols provided here offer robust methods for evaluating the efficacy of **Foy-251** and other potential TMPRSS2 inhibitors in both biochemical and cell-based settings. These assays are essential tools for the preclinical development of novel antiviral therapies targeting host-directed mechanisms.

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